molecular formula C19H28O B8182624 1-(tert-Butyl)-2-(cyclohexylmethoxy)-3-vinylbenzene

1-(tert-Butyl)-2-(cyclohexylmethoxy)-3-vinylbenzene

Cat. No.: B8182624
M. Wt: 272.4 g/mol
InChI Key: XCVPYOUGGIMHFG-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-2-(cyclohexylmethoxy)-3-vinylbenzene is an organic compound characterized by the presence of a tert-butyl group, a cyclohexylmethoxy group, and a vinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(tert-Butyl)-2-(cyclohexylmethoxy)-3-vinylbenzene can be synthesized through a multi-step process involving the following key steps:

    Formation of tert-butylbenzene: This can be achieved by Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the cyclohexylmethoxy group: This step involves the reaction of tert-butylbenzene with cyclohexylmethanol in the presence of a suitable base to form the cyclohexylmethoxy derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)-2-(cyclohexylmethoxy)-3-vinylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation in the presence of a palladium catalyst.

    Substitution: The tert-butyl group can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid, osmium tetroxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nitric acid, sulfuric acid

Major Products:

    Oxidation: Epoxides, diols

    Reduction: Ethyl derivatives

    Substitution: Nitro or sulfonic acid derivatives

Scientific Research Applications

1-(tert-Butyl)-2-(cyclohexylmethoxy)-3-vinylbenzene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-2-(cyclohexylmethoxy)-3-vinylbenzene involves its interaction with various molecular targets and pathways. The vinyl group can participate in polymerization reactions, while the tert-butyl and cyclohexylmethoxy groups can influence the compound’s reactivity and stability. The specific pathways and targets depend on the context of its application, such as in catalysis or drug development.

Comparison with Similar Compounds

1-(tert-Butyl)-2-(cyclohexylmethoxy)-3-vinylbenzene can be compared with other similar compounds, such as:

    1-(tert-Butyl)-2-methoxy-3-vinylbenzene: Lacks the cyclohexyl group, which may affect its reactivity and applications.

    1-(tert-Butyl)-2-(cyclohexylmethoxy)benzene: Lacks the vinyl group, which may limit its use in polymerization reactions.

    1-(tert-Butyl)-3-vinylbenzene: Lacks both the cyclohexyl and methoxy groups, which may reduce its versatility in chemical reactions.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

1-tert-butyl-2-(cyclohexylmethoxy)-3-ethenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O/c1-5-16-12-9-13-17(19(2,3)4)18(16)20-14-15-10-7-6-8-11-15/h5,9,12-13,15H,1,6-8,10-11,14H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVPYOUGGIMHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1OCC2CCCCC2)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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